3-(1H-pyrazol-1-yl)butanenitrile

説明

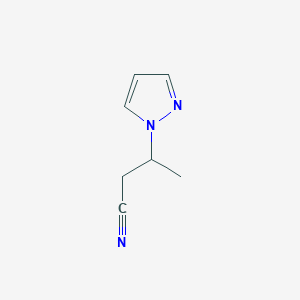

3-(1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C7H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

作用機序

Target of Action

3-(1H-pyrazol-1-yl)butanenitrile is a pyrazole derivative, and pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets and induce changes that lead to their antileishmanial and antimalarial effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It’s known that pyrazole derivatives can have significant effects at the molecular and cellular levels, contributing to their pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)butanenitrile typically involves the reaction of pyrazole with butanenitrile under specific conditions. One common method is the cyclocondensation of acetylenic ketones with hydrazines, which provides regioisomeric pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反応の分析

Types of Reactions

3-(1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

科学的研究の応用

3-(1H-pyrazol-1-yl)butanenitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

類似化合物との比較

Similar Compounds

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile

- 1H-Pyrazole-1-propanenitrile, β-methyl

Uniqueness

3-(1H-pyrazol-1-yl)butanenitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

3-(1H-pyrazol-1-yl)butanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula and features a pyrazole ring attached to a butanenitrile group. The synthesis typically involves the reaction of 1H-pyrazole with a suitable butanenitrile derivative through nucleophilic substitution reactions. Common methods include:

- Nucleophilic Substitution : 1H-pyrazole reacts with bromo-butanenitrile under basic conditions in an aprotic solvent like DMF at elevated temperatures.

- Industrial Methods : Continuous flow synthesis techniques are employed to enhance yield and efficiency, often utilizing catalysts for scalability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), as well as antifungal and antimalarial activities. The compound demonstrated potent inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. Molecular docking studies have shown that the compound can fit into enzyme active sites, forming hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex. This interaction may lead to the inhibition of key enzymes involved in pathogen survival and proliferation .

Study on Antimicrobial Efficacy

In a recent study published in Der Pharmacia Lettre, researchers synthesized various pyrazole derivatives, including this compound, and assessed their antimicrobial properties. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Antimalarial Activity

Another investigation focused on the antimalarial activity of pyrazole derivatives, including this compound. In vitro tests showed significant activity against Plasmodium falciparum, the parasite responsible for malaria. The study suggests that further optimization of this compound could lead to new therapies for malaria treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile | C7H9N3 | Antimicrobial, Antiparasitic |

| 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile | C7H8ClN3 | Anticancer, Antimicrobial |

| 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile | C7H10N4 | Anti-inflammatory, Antibacterial |

This table illustrates how variations in substitution patterns on the pyrazole ring can influence biological activity, making this compound unique due to its specific structural characteristics.

特性

IUPAC Name |

3-pyrazol-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYPJWZITYIHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285386 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-47-5 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。